Lenalidomide-C5-NH2 hydrochloride
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Overview
Description
Lenalidomide-C5-NH2 hydrochloride is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed to recruit Cereblon (CRBN) protein, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are used to degrade specific proteins within cells, offering a novel approach to drug development and disease treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-NH2 hydrochloride typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced using a catalyst such as 10% palladium on carbon (Pd/C) under hydrogen pressure . The final product is obtained by further purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization techniques such as Design of Experiments (DoE) are employed to enhance yield and efficiency. High-performance liquid chromatography (HPLC) is often used for the analysis and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C5-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used in the synthesis process to reduce nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are used.
Major Products
The major products formed from these reactions include various derivatives of Lenalidomide-C5-NH2, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Lenalidomide-C5-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways and cellular mechanisms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Lenalidomide-C5-NH2 hydrochloride exerts its effects by binding to the Cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3. This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
C5 Lenalidomide-PEG5-NH2 hydrochloride: A related compound used in PROTAC research
Uniqueness
Lenalidomide-C5-NH2 hydrochloride is unique due to its specific design for recruiting CRBN protein, making it highly effective in targeted protein degradation. Its ability to form PROTACs distinguishes it from other lenalidomide derivatives, offering a versatile tool for drug discovery and therapeutic applications .
Properties
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQAJUCZXLGNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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